What is Maprotiline-D3 and its chemical structure?
What is Maprotiline-D3 and its chemical structure?
An In-Depth Technical Guide to Maprotiline-D3: Principles and Applications in Quantitative Analysis
Foreword
In the landscape of therapeutic drug monitoring and pharmacokinetic research, precision and reliability are not merely goals; they are prerequisites for meaningful data. The tetracyclic antidepressant Maprotiline, with its complex metabolic pathways and narrow therapeutic window, presents a significant analytical challenge. Standardizing its quantification requires a tool that can navigate the variabilities inherent in complex biological matrices. This guide introduces Maprotiline-D3, the deuterated stable isotope-labeled internal standard for Maprotiline.
As a Senior Application Scientist, my objective is to move beyond simple protocols. This document is designed to provide a foundational understanding of why Maprotiline-D3 is the gold standard for the bioanalysis of its parent compound. We will explore the pharmacology of Maprotiline, delve into the principles of isotope dilution mass spectrometry, and present a detailed, field-tested workflow for its application. The methodologies described herein are designed to be self-validating systems, ensuring that the data you generate is not only accurate but robust and reproducible.
Chapter 1: The Analyte - A Profile of Maprotiline
Chemical Identity and Pharmacological Class
Maprotiline is a tetracyclic antidepressant (TeCA) used in the treatment of major depressive disorder, including depressive phases of bipolar disorder and depression associated with anxiety.[1][2] Structurally, it is distinguished by a dibenzobicyclo[2.2.2]octadiene ring system, which sets it apart from the more common tricyclic antidepressants (TCAs), though it shares a similar pharmacological profile with secondary amine TCAs like nortriptyline.[3]
| Property | Value | Source |
| IUPAC Name | N-Methyl-9,10-ethanoanthracene-9(10H)-propanamine | [3] |
| CAS Number | 10262-69-8 | [3] |
| Molecular Formula | C₂₀H₂₃N | [3] |
| Molar Mass | 277.411 g·mol⁻¹ | [3] |
Mechanism of Action
The primary antidepressant effect of Maprotiline stems from its potent and selective inhibition of norepinephrine (NE) reuptake at presynaptic nerve endings.[3][4][5] By blocking the norepinephrine transporter (NET), it increases the concentration of NE in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[3][6] This action is believed to be responsible for its effects on mood and anxiety.[6]
Unlike many other antidepressants, Maprotiline has only weak effects on the reuptake of serotonin and dopamine.[3][5][7] However, its pharmacological activity is multifaceted, with significant antagonism of several other key receptors.[3][8]
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Histamine H₁ Receptor: Strong antagonism contributes to its sedative effects.
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5-HT₂ and α₁-Adrenergic Receptors: Moderate antagonism.
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Dopamine D₂ and Muscarinic Acetylcholine Receptors: Weak antagonism, resulting in minimal anticholinergic effects compared to many TCAs.[3][4]
Sources
- 1. Maprotiline | C20H23N | CID 4011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Maprotiline - Wikipedia [en.wikipedia.org]
- 4. Chemistry, pharmacology, pharmacokinetics, adverse effects, and efficacy of the antidepressant maprotiline hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. maprotiline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. mims.com [mims.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. caymanchem.com [caymanchem.com]
